7-乙氧基萘-1-胺

概述

描述

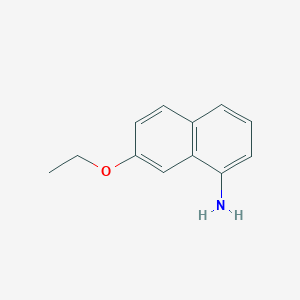

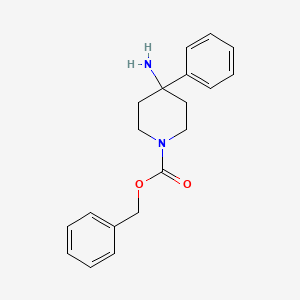

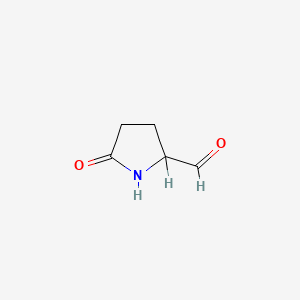

7-Ethoxynaphthalen-1-amine is a derivative of naphthalene . Naphthalene is a class of arenes, consisting of two ortho-fused benzene rings . The 7-Ethoxynaphthalen-1-amine is a specific derivative where an ethoxy group is attached at the 7th position and an amine group at the 1st position .

Synthesis Analysis

The synthesis of amines, such as 7-Ethoxynaphthalen-1-amine, can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves reactions of alkyl halides with ammonia or other amines . The biosynthesis of naphthalenes, which could potentially be applied to 7-Ethoxynaphthalen-1-amine, starts with a pentaketide intermediate that originates from acetyl CoA and malonyl CoA .Molecular Structure Analysis

The molecular structure of 7-Ethoxynaphthalen-1-amine can be analyzed using various techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound.Chemical Reactions Analysis

Amines, including 7-Ethoxynaphthalen-1-amine, can undergo a variety of reactions. Some of the general reactions of amines include alkylation and acylation . The specific reactions that 7-Ethoxynaphthalen-1-amine can undergo would depend on the reaction conditions and the other reactants involved.Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Ethoxynaphthalen-1-amine can be determined using various techniques. These properties include hardness, topography, hydrophilicity, and others . The specific properties of 7-Ethoxynaphthalen-1-amine would need to be determined experimentally.科学研究应用

抗癌活性

刘、王、彭和李 (2020) 的一项研究合成了一系列与 7-乙氧基萘-1-胺相关的化合物,包括 4-(4-甲氧基萘-1-基)-5-芳基嘧啶-2-胺。这些化合物对癌细胞系(如 MCF-7 和 HepG2)表现出显着的抗增殖活性。一种化合物尤其显示出对微管蛋白聚合的有效抑制,并在 MCF-7 细胞系中诱导细胞周期停滞和凋亡,突出了此类化合物在抗癌研究中的潜力 (Liu et al., 2020)。

抗肥胖作用

费 (2009) 探讨了与 7-乙氧基萘-1-胺密切相关的 2-萘基乙胺衍生物的抗肥胖作用。该研究合成了几种化合物,发现一些在高浓度下表现出抗肥胖活性。这项研究指出了此类化合物在解决肥胖问题中的潜在用途 (Fei, 2009)。

在磁性固相萃取中的应用

在 Baharin、Muhamad Sarih 和 Mohamad (2016) 的一项研究中,合成了与 7-乙氧基萘-1-胺在结构上相关的聚乙氧基化叔胺,并将其用作可切换亲水性溶剂,用于从藻类培养物中提取和回收脂质。这突出了此类化合物在生化提取过程和环境应用中的效用 (Baharin, Muhamad Sarih, & Mohamad, 2016)。

化学合成和晶体学

辛格 (2013) 对 1-乙酰氧基-3-乙氧基羰基-4-(4-甲氧基)苯基-7-甲氧基萘(一种与 7-乙氧基萘-1-胺在结构上相似的化合物)的合成和表征进行了一项研究。这项研究为有机合成和晶体学领域做出了贡献,提供了对这类化合物的结构特性和潜在应用的见解 (Singh, 2013)。

缓蚀作用

哈米德、沙菲和伊斯梅尔 (2009) 研究了使用源自塑料废料的乙氧基化化合物(与 7-乙氧基萘-1-胺相关)来抑制钢中的腐蚀。这项研究提供了有关此类化合物在防止金属腐蚀(工业维护中的一个重要方面)中的应用的宝贵信息 (Hameed, Al-Shafey, & Ismail, 2009)。

荧光传感应用

Padghan 等人 (2020) 的一项研究合成了一种新型 α-乙氧基萘-二氰基乙烯共轭物,用于选择性检测氰化物。这项研究对于开发用于环境监测和分析化学的新型传感材料具有重要意义,展示了与 7-乙氧基萘-1-胺相关的化合物在创建灵敏且选择性的检测系统中的多功能性 (Padghan et al., 2020)。

未来方向

The future directions for research on 7-Ethoxynaphthalen-1-amine could include further studies on its synthesis, properties, and potential applications. For instance, controlled drug delivery systems are a major area of research that could potentially benefit from the development of new materials like 7-Ethoxynaphthalen-1-amine .

属性

IUPAC Name |

7-ethoxynaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h3-8H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDMDYIBLDPTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=CC=C2N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666819 | |

| Record name | 7-Ethoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

624729-64-2 | |

| Record name | 7-Ethoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B3329635.png)

![tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B3329643.png)

![N-[(2,2-Dimethylpropanoyl)oxy]benzamide](/img/structure/B3329648.png)

![Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B3329704.png)

![1-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B3329710.png)

![5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3329718.png)